
3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzene, which is an aromatic hydrocarbon. It has several substituents on the benzene ring, including an acetylphenyl group, a methoxy group, a methyl group, and a propan-2-yl (or isopropyl) group. These substituents can significantly affect the compound’s properties and reactivity .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve electrophilic aromatic substitution reactions, which are common methods for introducing substituents onto a benzene ring . The specific reagents and conditions would depend on the desired order and position of the substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of these groups could introduce steric hindrance and electronic effects, influencing the compound’s reactivity .Chemical Reactions Analysis
Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common in compounds like this . These can include free radical reactions, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Photolytic Reactions
Photolysis of related compounds, such as benzisoxazoles and acetophenones, in the presence of sulfuric acid and benzene derivatives, can lead to various products including diphenylamine derivatives, methoxy-substituted benzyl derivatives, and acridines. These reactions illustrate the potential of sulfonate derivatives in photochemical processes (Doppler, Schmid, & Hansen, 1979).
Nucleophilic Substitution
Methoxyl groups can significantly influence solvolytic substitution reactions, highlighting the importance of neighboring group participation in these processes. This research provides a foundation for understanding the reactivity of complex molecules like 3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate (Winstein, Allred, Heck, & Glick, 1958).
Oxidation Reactions
The oxidation of methoxy-substituted benzyl phenyl sulfides distinguishes between oxidants reacting through single electron transfer and those via direct oxygen atom transfer, a principle that could be applicable to sulfonate derivatives in oxidation reactions (Lai, Lepage, & Lee, 2002).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds incorporating sulfonyl groups, demonstrating the versatility of sulfonyl and methoxy functionalities in creating pharmacologically relevant molecules. Such studies underscore the potential applications of sulfonate derivatives in drug discovery and organic synthesis (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-acetylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c1-12(2)17-11-19(18(23-5)9-13(17)3)25(21,22)24-16-8-6-7-15(10-16)14(4)20/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUNARHKFPGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride](/img/structure/B2755680.png)

![1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2755682.png)
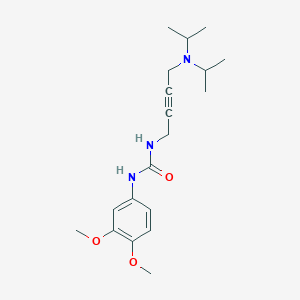
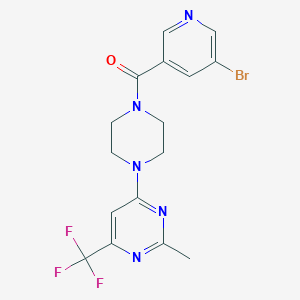

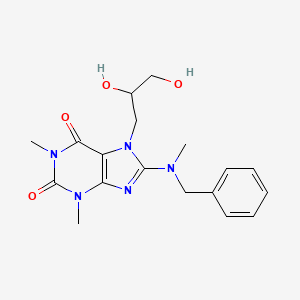
![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)
![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)
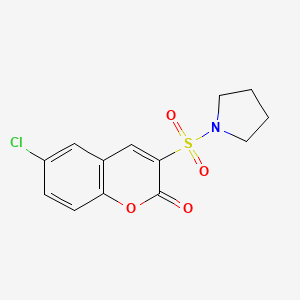
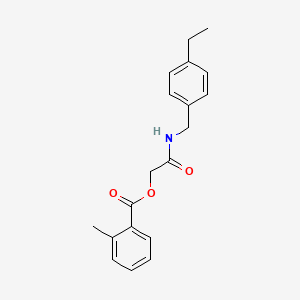

![6-Bromo-3-chloroimidazo[1,2-a]pyrimidine](/img/structure/B2755703.png)